Cas no 1707375-36-7 (3-(1-Methylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine)

3-(1-Methylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a heterocyclic compound featuring a fused indazole and pyrrolidine structure. Its unique scaffold combines a tetrahydroindazole core with a methyl-substituted pyrrolidine moiety, making it a valuable intermediate in medicinal chemistry and drug discovery. The presence of an amine functional group at the 4-position enhances its reactivity, enabling further derivatization for the synthesis of bioactive molecules. This compound exhibits potential utility in the development of central nervous system (CNS) targeting agents due to its structural similarity to known pharmacophores. Its stability and synthetic versatility make it suitable for research applications in neuropharmacology and organic synthesis.
3-(1-Methylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine structure
1707375-36-7 structure
Product Name:3-(1-Methylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
CAS No:1707375-36-7
MF:C12H20N4
MW:220.314002037048
CID:5691213
PubChem ID:102549072
Update Time:2025-06-27

3-(1-Methylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 1707375-36-7
    • 3-(1-Methylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
    • 3-(1-Methyl-pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-ylamine
    • Inchi: 1S/C12H20N4/c1-16-7-3-6-10(16)12-11-8(13)4-2-5-9(11)14-15-12/h8,10H,2-7,13H2,1H3,(H,14,15)
    • InChI Key: ZVFZUUAVIAYGQA-UHFFFAOYSA-N
    • SMILES: N1(C)CCCC1C1C2=C(CCCC2N)NN=1

Computed Properties

  • Exact Mass: 220.16879665g/mol
  • Monoisotopic Mass: 220.16879665g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 57.9Ų

3-(1-Methylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM237364-1g
3-(1-Methylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
1707375-36-7 97%
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$482 2021-08-04
Chemenu
CM237364-5g
3-(1-Methylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
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$1183 2021-08-04
Chemenu
CM237364-10g
3-(1-Methylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
1707375-36-7 97%
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$1618 2021-08-04
Chemenu
CM237364-1g
3-(1-Methylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
1707375-36-7 97%
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$567 2023-02-17

Additional information on 3-(1-Methylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

Recent Advances in the Study of 3-(1-Methylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine (CAS: 1707375-36-7)

The compound 3-(1-Methylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine (CAS: 1707375-36-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic amine, characterized by its unique indazole-pyrrolidine hybrid structure, has been the subject of several studies aimed at elucidating its pharmacological properties, mechanism of action, and potential as a lead compound for drug development.

Recent research has focused on the synthesis and optimization of this compound, with particular emphasis on its role as a modulator of key biological targets. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that 3-(1-Methylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine exhibits high affinity for certain G protein-coupled receptors (GPCRs), which are implicated in a variety of neurological and metabolic disorders. The study utilized advanced computational modeling and in vitro assays to characterize the binding interactions, revealing a promising selectivity profile.

In addition to its receptor-binding properties, the compound has shown potential as an inhibitor of specific enzymatic pathways. A 2024 study in ACS Chemical Biology reported that derivatives of 3-(1-Methylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine effectively inhibit histone deacetylases (HDACs), a class of enzymes involved in epigenetic regulation. This finding suggests potential applications in oncology, where HDAC inhibitors are being explored as novel therapeutics for cancer treatment.

Further investigations into the pharmacokinetic and pharmacodynamic properties of this compound are underway. Preliminary data from animal models indicate favorable bioavailability and brain penetration, making it a candidate for central nervous system (CNS) disorders. However, challenges such as metabolic stability and off-target effects remain to be addressed in future studies.

The synthesis of 3-(1-Methylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine has also seen advancements. Recent protocols have improved yield and purity, enabling larger-scale production for preclinical testing. These developments are critical for advancing the compound into clinical trials and exploring its full therapeutic potential.

In conclusion, 3-(1-Methylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine (CAS: 1707375-36-7) represents a promising scaffold for drug discovery. Its diverse biological activities and modifiable structure make it a valuable candidate for further research. Continued efforts to optimize its properties and elucidate its mechanisms will be essential for translating these findings into clinical applications.

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